molecular formula C10H16O4 B14759016 Diethyl cyclobutane-1,3-dicarboxylate

Diethyl cyclobutane-1,3-dicarboxylate

Cat. No.: B14759016
M. Wt: 200.23 g/mol
InChI Key: CDSIDUDJBDSOIC-UHFFFAOYSA-N
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Description

Diethyl cyclobutane-1,3-dicarboxylate is an organic compound with the molecular formula C10H16O4. It is a diester derivative of cyclobutane-1,3-dicarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cyclobutane-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, forming the cyclobutane ring and ester groups .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl cyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl cyclobutane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl cyclobutane-1,3-dicarboxylate involves its reactivity as an ester. The ester groups can undergo hydrolysis, nucleophilic substitution, and other reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group positions, which influence its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

diethyl cyclobutane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-13-9(11)7-5-8(6-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSIDUDJBDSOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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